Product packaging for Avarone D(Cat. No.:CAS No. 130203-70-2)

Avarone D

Cat. No.: B12800318
CAS No.: 130203-70-2
M. Wt: 370.5 g/mol
InChI Key: LVTXQIOTYUWIRG-APQCTARYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Marine Natural Products in Biomedical Sciences

The marine environment is a prolific source of natural products with unique chemical structures not commonly found in terrestrial organisms. These marine natural products (MNPs) have been extensively explored for their potential biomedical applications nih.govnih.govwikipedia.orgnih.gov. Historically, the discovery of nucleosides like spongothymidine (B1329284) and spongouridine (B1667586) from the marine sponge Cryptotethia crypta in the 1950s paved the way for the development of antiviral and anticancer agents such as Ara-A and Ara-C nih.gov. This early success underscored the potential of marine organisms as sources of therapeutic leads. Today, MNPs and compounds inspired by them are in clinical use, primarily as antineoplastic agents, but also for conditions like chronic neuropathic pain. The ongoing investigation of marine life continues to yield novel chemotypes that contribute to drug discovery efforts against various diseases nih.govwikipedia.org.

Significance of Sesquiterpene Quinones in Chemical Biology

Sesquiterpene quinones, characterized by a C15-sesquiterpenoid unit linked to a C6-benzoquinone or quinol moiety, constitute a significant class of bioactive metabolites found in nature, particularly in marine sponges of the genus Dysidea. These compounds exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and antiviral properties. Their biological activity is often associated with their diverse structural arrangements and their inherent redox properties, which allow them to participate in biological processes, including interactions with enzymes and other biomolecules. The unique chemical features of sesquiterpene quinones make them valuable subjects in chemical biology for understanding molecular mechanisms of action and for potential drug development.

Historical Context of Avarane Compound Discovery from Dysidea avara

The Mediterranean marine sponge Dysidea avara has been a notable source of avarane sesquiterpenoids. The isolation of avarol (B1665835) and avarone (B1665836) from this sponge in 1974 marked the discovery of the first natural hydroquinone (B1673460) and its corresponding quinone possessing a rearranged drimane (B1240787) skeleton nih.gov. Their structures were elucidated through chemical investigation and spectroscopic analysis nih.gov. This discovery initiated significant research into the chemical and biological properties of avarol, avarone, and their derivatives, establishing the avarane family as an important area of study within marine natural product chemistry.

Scope of Avarone D Academic Investigation within the Avarane Family

This compound, also known as 6'-Acetoxyavarone, is a synthetic compound with a chemical structure that includes a cyclohexadiene ring system substituted with an acetoxy group and a tetramethylhexahydronaphthalenylmethyl group. Its molecular formula is C₂₆H₃₄O₅. This compound is identified by various codes, including CHEMBL517033 and CAS 130203-70-2. While specific detailed research findings solely focused on the biological activity of this compound are limited in the consulted literature, its investigation falls within the broader academic exploration of the avarane family. Compounds structurally similar to this compound, particularly avarone and avarol, have demonstrated a range of biological activities, such as antitumor, antimicrobial, and anti-inflammatory properties. The academic investigation of this compound likely involves exploring its potential biological activities based on its structural relationship to these known bioactive avarane compounds and understanding how the specific substitutions, such as the acetoxy group, influence its properties and potential mechanisms of action. Further research is necessary to fully elucidate the potential applications of this compound.

Chemical Information for this compound

PropertyValueSource
Alternative Name6'-Acetoxyavarone
Molecular FormulaC₂₆H₃₄O₅
CAS Number130203-70-2
CHEMBL IdentifierCHEMBL517033
Structural FeaturesCyclohexadiene ring system with an acetoxy group at the 2-position and a tetramethylhexahydronaphthalenylmethyl group at the 3-position.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30O4 B12800318 Avarone D CAS No. 130203-70-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130203-70-2

Molecular Formula

C23H30O4

Molecular Weight

370.5 g/mol

IUPAC Name

[2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate

InChI

InChI=1S/C23H30O4/c1-14-7-6-8-20-22(14,4)12-11-15(2)23(20,5)13-17-18(25)9-10-19(26)21(17)27-16(3)24/h7,9-10,15,20H,6,8,11-13H2,1-5H3/t15-,20+,22+,23+/m0/s1

InChI Key

LVTXQIOTYUWIRG-APQCTARYSA-N

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=O)C=CC3=O)OC(=O)C)CCC=C2C)C

Canonical SMILES

CC1CCC2(C(C1(C)CC3=C(C(=O)C=CC3=O)OC(=O)C)CCC=C2C)C

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Avarone D Analogues

Total Synthesis of Avarane-Type Natural Products

The total synthesis of avarane-type natural products, including avarone (B1665836) and its related compounds, presents significant synthetic challenges due to their complex polycyclic structures and multiple stereocenters. Several research groups have developed diverse strategies to construct the avarane core and introduce the characteristic quinone moiety.

Highly Efficient Synthetic Routes to Avarone and its Stereoisomers

The development of efficient and stereoselective synthetic routes is crucial for accessing avarone and its various stereoisomers in enantiopure form. One highly efficient total synthesis of marine natural products, including (+)-avarone, (+)-avarol, (-)-neoavarone, (-)-neoavarol, and (+)-aureol, has been reported starting from (+)-5-methyl-Wieland-Miescher ketone. nih.gov This synthesis involved key steps such as a sequential BF₃·Et₂O-induced rearrangement/cyclization and strategic salcomine (B1680745) oxidation of phenolic intermediates to yield the corresponding quinones. nih.gov

Another approach describes the enantiospecific total synthesis of both (+)- and (-)-avarone (B13796134) and avarol (B1665835), utilizing an optically pure Wieland–Miescher enone as a starting material. rsc.org Additionally, an enantioselective total synthesis of avarol and avarone has been achieved, featuring the formation of the C11-C1' bond through a strategy involving Barton's radical decarboxylation and subsequent quinone addition. nih.gov

Modular Total Syntheses Utilizing Tail-to-Head Cyclization and Reductive Coupling

Modular synthetic strategies offer flexibility in constructing complex natural products and their analogues. A modular approach has been successfully applied to the total synthesis of trans-clerodanes and sesquiterpene (hydro)quinones, including the proposed structure of dysidavarone D. nih.govresearchgate.net This strategy employed a bioinspired tail-to-head cyclization to construct the trans-decalin core structure, a common feature in these natural products. nih.govresearchgate.net The cyclization was achieved using diastereochemically complementary radical polyene cyclization reactions catalyzed by Ti(III) and mediated by Mn(III). nih.govresearchgate.net Different side chains were subsequently introduced through nickel-catalyzed reductive couplings of sterically hindered alkyl halides. nih.govresearchgate.net It is worth noting that the synthesis of the proposed dysidthis compound structure via this route led to a reassignment of the natural product's actual structure. nih.govresearchgate.net

Regioselective Functionalization of the Avarone Scaffold

Regioselective functionalization of the avarone scaffold allows for the targeted introduction of various substituents, leading to the creation of diverse analogues with potentially altered properties. The avarone molecule contains a quinone moiety, which is susceptible to nucleophilic addition reactions. The regioselectivity of conjugate addition to unsymmetrical quinones, such as avarone and 2-tert-butyl-1,4-benzoquinone, has been investigated. researchgate.netmdpi.com Factors influencing the regioselectivity include the electrophilicity of specific positions on the quinone ring and the acidity of intermediate hydroquinones. researchgate.net

Synthesis of Amino Acid Conjugates of Avarone

Amino acid conjugates of avarone represent a class of analogues synthesized to explore the impact of appending amino acid moieties on the compound's properties. A series of eighteen derivatives of avarone and a model compound (tert-butylquinone) with various amino acids have been synthesized. researchgate.netnih.gov This synthesis was accomplished through nucleophilic addition of amino acids to the quinone core. researchgate.netnih.gov

Synthesis of Thiazoquinone Analogues of Avarone

Thiazoquinone analogues of avarone, also referred to as thiazinoquinone analogues like thiazoavarone, are semisynthetic derivatives that incorporate a thiazole (B1198619) or thiazine (B8601807) ring system fused with or attached to the quinone scaffold. bpums.ac.irsid.ir

Nucleophilic Addition Reactions for Thiazoavarone Formation

The formation of thiazoquinone analogues, such as thiazoavarone, likely involves nucleophilic addition reactions to the avarone quinone system. While specific detailed mechanisms for thiazoavarone formation were not extensively detailed in the search results, the synthesis of other avarone derivatives, such as amino acid conjugates, proceeds via nucleophilic addition of the amino acids to the quinone. researchgate.netnih.gov Nucleophilic addition to activated alkenes and conjugated systems, including quinones, is a well-established chemical transformation. mdpi.comvedantu.comsavemyexams.compressbooks.pub This type of reaction typically involves the attack of a nucleophile on an electron-deficient carbon atom of the quinone ring, followed by subsequent reactions that lead to the formation of the new ring system containing sulfur and nitrogen, characteristic of thiazoquinone structures.

Synthesis of Alkylthio and Arylamino Derivatives of Avarone

The synthesis of alkylthio and arylamino derivatives of avarone primarily relies on nucleophilic addition reactions to the quinone moiety. This approach allows for the direct introduction of sulfur- or nitrogen-containing substituents onto the avarone scaffold.

Research has demonstrated the synthesis of fourteen alkylamino and arylamino derivatives of avarone and its model compound, tert-butylquinone, through nucleophilic addition. researchgate.net In these syntheses, various branched, cyclic, allylic, and benzylic alkylamino/arylamino groups were successfully incorporated into the quinone structure. researchgate.net

Similarly, alkylthio derivatives of 2-tert-butyl-1,4-benzoquinone, a model for avarone, have been synthesized via the nucleophilic addition of thiols to the quinone. bg.ac.rs The reaction conditions employed for the synthesis of alkylthio and aralkylthio derivatives of avarone have been reported to be similar to those used for the tert-butylquinone model. bg.ac.rs Optimum conditions for the synthesis of alkylthio derivatives included using equimolar amounts of reactants in a slightly alkaline medium under a nitrogen atmosphere at 60 °C for 30 minutes. bg.ac.rs

Studies comparing the activity of these derivatives have noted differences based on the introduced group. For instance, alkylthio derivatives of the tert-butylquinone model showed slightly stronger activity compared to arylthio derivatives against certain bacterial strains. bg.ac.rs This difference may be attributed to electron delocalization within the phenylthio group, potentially reducing the electron availability on the sulfur atom. bg.ac.rs

Strategies for Developing Novel Avarane Derivatives

Developing novel avarane derivatives involves strategic chemical modifications of the core avarone structure or related avarane skeletons. A key strategy involves leveraging the reactivity of the quinone system towards nucleophilic attack, as seen in the synthesis of alkylthio and arylamino derivatives. researchgate.netbg.ac.rs This nucleophilic addition approach provides a versatile route for introducing a wide array of substituents, thereby diversifying the chemical space around the avarane core.

Beyond direct nucleophilic additions, other chemical modification techniques can be employed. The avarone/avarol quinone/hydroquinone (B1673460) system offers opportunities for redox chemistry, which can be coupled with derivatization strategies. doaj.orgresearchgate.net For example, modifications of proteins by avarone have been studied, indicating the potential for covalent conjugation strategies. researchgate.netnih.govshd.org.rs

Inspiration for novel avarane derivatives can also be drawn from naturally occurring analogues. For instance, avarane aminoquinone derivatives like smenospongine (B50768) and smenospongorine, featuring a Δ 4 (14) double bond in a trans-decaline system, have been isolated from marine sponges. researchgate.net These natural variations highlight potential sites and types of modifications that can be synthetically pursued to create novel structures.

General strategies for chemical derivatization, applicable to quinone systems like avarone, include reactions that enhance detectability, stability, or chromatographic selectivity. preprints.org While discussed in a broader context, techniques such as introducing chromophores or fluorophores are relevant for analytical purposes and could be applied to avarane derivatives. preprints.org

The synthesis of novel derivatives in other compound classes, such as quinolinequinones, also provides insights into potential strategies for avarane. Palladium-catalyzed aminations have been used to synthesize arylamino derivatives of quinolinequinones, demonstrating the utility of transition-metal catalysis in introducing amino groups to quinone systems. scienceopen.com Such methods could potentially be adapted for the avarane scaffold.

Advanced Spectroscopic and Analytical Methodologies for Avarone D Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique in organic chemistry for determining the structure of molecules. By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency radiation, NMR provides detailed information about the connectivity and environment of atoms within a compound. The application of both ¹H NMR and ¹³C NMR is crucial for the comprehensive structural characterization of complex natural products and synthetic compounds like avarone (B1665836) derivatives. Studies on related compounds such as avarone and avarol (B1665835) have utilized NMR spectroscopy, among other methods, for their identification through comparison with previously reported spectral properties.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. The integration of a signal corresponds to the relative number of protons giving rise to that signal. For complex structures like Avarone D, the ¹H NMR spectrum provides insights into the different types of protons present, such as vinylic, aliphatic, and those adjacent to electronegative atoms or functional groups like the acetoxy moiety. While specific ¹H NMR data for this compound were not available in the consulted sources, ¹H NMR has been applied to characterize related avarone derivatives, providing information on quinone ring protons and other structural features.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure typically gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of a carbon signal is particularly sensitive to the hybridization state and the presence of nearby functional groups. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbon atoms. Analysis of the ¹³C NMR spectrum of this compound would provide crucial data on the carbon skeleton, including the carbons of the cyclohexadiene ring, the acetoxy group, and the complex tetramethylhexahydronaphthalenylmethyl moiety. Similar to ¹H NMR, ¹³C NMR has been used in the characterization of related avarone and avarol compounds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for accurately determining the molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of ions with high precision, HRMS can distinguish between ions with very similar nominal masses, thereby providing the exact molecular formula. For this compound (C₂₆H₃₄O₅), HRMS is critical to confirm its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing polar and thermolabile compounds. ESI produces ions directly from a solution, often forming protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) or adducts with solvent molecules or salts (e.g., [M+Na]⁺). The high resolution of HRMS, when coupled with ESI (HRESI-MS), allows for the determination of the exact mass of the molecular ion or its adducts, which can then be used to calculate the precise molecular formula. HRESI-MS has been employed in the characterization of avarone and related derivatives, providing accurate mass measurements to confirm their molecular formulas. For instance, HRESI MS data was reported for Thiazoavarone, a derivative synthesized from avarone.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another ionization technique, particularly useful for larger molecules and polymers, though it can also be applied to smaller organic compounds. In MALDI, the analyte is mixed with a matrix material, and a laser pulse is used to desorb and ionize the analyte molecules. The ions are then accelerated, and their time of flight to the detector is measured, which is related to their mass-to-charge ratio. While MALDI-TOF was listed in the outline, specific applications or data for this compound or related avarone compounds were not found in the provided search results.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are indispensable for the isolation, purification, purity assessment, and quantification of chemical compounds. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Various chromatographic methods have been applied in the study of avarone and its derivatives. For example, column chromatography on Sephadex LH-20 has been used to purify avarone derivatives from extracts. High-Performance Liquid Chromatography (HPLC), particularly on reversed-phase columns (e.g., RP-18), is commonly used for the separation and purification of avarone and related compounds, allowing for the assessment of purity and quantification of the isolated substances. The choice of stationary and mobile phases is optimized based on the polarity and chemical properties of the analyte to achieve effective separation. The purity of isolated compounds is typically assessed by analyzing chromatographic profiles, and quantification can be performed by comparing peak areas or heights to those of external standards.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD) is a widely employed technique for the separation, identification, and quantification of compounds in complex mixtures. measurlabs.com The DAD allows for the acquisition of UV-Vis spectra across a range of wavelengths simultaneously, providing both chromatographic separation and spectral information for peak identification and purity assessment. measurlabs.comresearchgate.net

While specific detailed HPLC-DAD data solely for this compound was not extensively available in the provided search results, studies on related compounds like avarol, a reduced form of avarone, demonstrate the applicability of this technique for the analysis of this class of marine natural products. An HPLC-DAD method for the quantification of avarol in the sponge Dysidea avara utilized a reverse-phase C18 column (150 × 4.6 mm i.d, 5 µm) with a gradient elution system involving phosphoric acid in water and methanol (B129727) as mobile phases. indexcopernicus.com Detection was performed at 270 nm. indexcopernicus.com This highlights the utility of HPLC-DAD for separating and detecting avarone and its derivatives based on their distinct chromatographic behavior and UV absorption characteristics. The retention time and UV spectra obtained from DAD are crucial for identifying the compound by comparison with standards. indexcopernicus.com

Spectrophotometric and Electrophoretic Methods for Studying Biomolecular Interactions

Spectrophotometric and electrophoretic methods are valuable tools for investigating the interactions between small molecules like avarone and biological macromolecules such as proteins and nucleic acids.

Ultraviolet-Visible (UV/Vis) Spectrophotometry

UV/Vis spectrophotometry measures the absorption or transmission of light in the ultraviolet and visible regions of the spectrum by a sample. technologynetworks.com Changes in the UV/Vis spectrum of a biomolecule upon the addition of a ligand can indicate interaction, potentially providing information about binding events and conformational changes. lcms.czmdpi.com

Studies investigating the interaction of avarone and its derivatives with proteins, such as β-lactoglobulin, have utilized UV/Vis spectroscopy. researchgate.net Upon mixing avarone derivatives with β-lactoglobulin, instantaneous changes in the reaction mixture color were observed, accompanied by spectral changes in the UV/Vis region. researchgate.net Specifically, shifts in the absorption maxima towards higher wavelengths were noted, providing evidence that a reaction or interaction occurred between the quinones and the protein. researchgate.net This demonstrates the direct application of UV/Vis spectrophotometry in detecting and monitoring the interaction between avarone-related compounds and biomolecules by observing alterations in their characteristic absorption spectra.

Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique for separating proteins primarily based on their molecular weight. sabanciuniv.eduucsf.edu Proteins are denatured and coated with SDS, which imparts a uniform negative charge, allowing them to migrate through a polyacrylamide gel matrix when an electric field is applied. sabanciuniv.eduuah.es The migration distance is inversely proportional to the logarithm of the protein's molecular weight. bio-rad.com

While SDS-PAGE is a technique for analyzing proteins, it is relevant in the context of this compound by being used to study the effects of avarone on proteins or to analyze proteins that interact with avarone. For example, if avarone covalently modifies a protein, this could potentially be detected as a shift in molecular weight or altered migration pattern on an SDS-PAGE gel compared to the unmodified protein. SDS-PAGE is often used as the second dimension in 2D electrophoresis, following isoelectric focusing, to further separate proteins. bio-rad.comd-nb.info Although no specific data was found detailing the direct analysis of this compound itself by SDS-PAGE (as it is not a protein), this method remains a standard technique for analyzing protein components in studies investigating avarone's interactions with the proteome.

Isoelectric Focusing

Isoelectric Focusing (IEF) is an electrophoretic technique that separates proteins based on their isoelectric point (pI), the pH at which a protein has no net electrical charge. bio-rad.comwikipedia.org In IEF, proteins migrate through a pH gradient in a gel matrix under an electric field until they reach the pH corresponding to their pI, at which point their migration ceases and they become focused into sharp bands. bio-rad.comwikipedia.org IEF is known for its high resolution, capable of separating proteins that differ by as little as 0.01 pI units. wikipedia.org

Similar to SDS-PAGE, IEF is a technique applied to proteins. Its relevance to this compound lies in its potential use to study how avarone might affect the pI of interacting proteins, for instance, through covalent modification that alters the protein's net charge. IEF is frequently used as the first dimension in two-dimensional gel electrophoresis, separating proteins by pI before separation by molecular weight via SDS-PAGE. bio-rad.comd-nb.info While the provided information does not include specific IEF data for this compound or proteins modified by it, IEF is a foundational technique for protein separation and characterization, making it relevant for comprehensive studies of avarone-protein interactions.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling approaches, particularly Density Functional Theory (DFT) calculations, provide valuable insights into the electronic structure, conformation, and reactivity of molecules like this compound, complementing experimental findings. researchgate.netmdpi.comcmdm.tw

Density Functional Theory (DFT) Calculations for Conformational and Redox Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules, enabling the calculation of various properties, including molecular geometries, energies, and electronic distributions. nih.govresearchgate.net DFT calculations are particularly useful for analyzing conformational preferences and redox properties of organic molecules. mdpi.comnih.gov

DFT calculations have been applied to study the conformational and redox properties of avarone and its related compounds, such as avarol and a semisynthetic thiazinoquinone analogue. mdpi.com These studies employed DFT to analyze different conformers and calculate parameters related to their redox behavior. mdpi.com For instance, DFT was used to analyze the two-electron/two-proton quinone reduction pathway in a protic solvent, examining the species involved (Q•−, QH•, QH−, QH2) and their optimized structures. mdpi.com

DFT calculations can provide insights into the ionization potential (IP), indicative of the tendency of a species to undergo one-electron oxidation, and the energy of the single occupied molecular orbital (ESOMO) of radical species, reflecting the ability to delocalize the unpaired electron. mdpi.com Standard redox potentials (E°) for different redox couples (e.g., Q/Q•− and QH•/QH−) can also be calculated using DFT. mdpi.com These computational analyses contribute significantly to understanding the intrinsic chemical behavior of this compound and its derivatives, particularly concerning their potential involvement in redox processes and how their conformation influences these properties.

The following table presents illustrative examples of parameters that can be investigated using DFT calculations for compounds like avarone, based on the types of data discussed in relevant literature mdpi.com:

ParameterDescription
Ionization Potential (IP)Tendency to undergo one-electron oxidation.
Energy of Single Occupied Molecular Orbital (ESOMO)Ability of radical species to delocalize the unpaired electron.
Standard Redox Potential (E°) (Q/Q•−)Redox potential for the quinone/semiquinone radical anion couple.
Standard Redox Potential (E°) (QH•/QH−)Redox potential for the semiquinone radical/hydroquinone (B1673460) anion couple.
Conformational EnergiesRelative energies of different spatial arrangements of the molecule.
Optimized Molecular GeometriesCalculated three-dimensional structures of the molecule and its redox species.

These computational approaches provide a theoretical framework for interpreting experimental observations and predicting the behavior of this compound in various chemical and biological environments.

Molecular Dynamics (MD) Simulations of Ligand-Biomolecule Interactions

Molecular Dynamics (MD) simulations are a computational technique used to model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of biological systems. This approach is valuable for studying protein-ligand interactions, including those involving compounds like this compound encyclopedia.publongdom.orgmdpi.com. By simulating the interactions between this compound and a target biomolecule, MD simulations can help elucidate binding mechanisms, conformational changes, and the stability of the resulting complexes longdom.orgfrontiersin.org.

Prediction of Covalent Modification Sites in Proteins

Covalent modification of proteins by reactive compounds can significantly alter protein structure and function. For quinones like this compound, this often involves nucleophilic addition reactions with amino acid residues, particularly lysine (B10760008) amino groups nih.govresearchgate.net. Predicting these modification sites is a critical step in understanding the biological effects of such compounds.

Theoretical predictions of covalent modification sites can be made using computational methods, including insights gained from molecular dynamics simulations that highlight likely interaction points nih.gov. Experimentally, various techniques are used to identify the specific residues that have been covalently modified. These include mass spectrometry-based approaches, such as MALDI TOF mass spectral analysis and tryptic digestion, which can pinpoint the exact location of the modification within the protein sequence nih.gov.

Studies on the interaction of avarone and its derivatives with lysozyme (B549824), for instance, utilized theoretical prediction followed by experimental validation. MALDI TOF mass spectral analysis and tryptic digestion confirmed that lysine 97 was the sole residue modified by avarone and its derivatives in lysozyme nih.gov.

Structure Activity Relationship Sar Studies of Avarone D and Its Analogues

Influence of Quinone Ring Modifications on Biological Activity

Modifications to the quinone ring of Avarone (B1665836) D have been shown to significantly impact its biological activity. Studies involving the synthesis and evaluation of avarone derivatives with alterations on the quinone moiety, such as the introduction of hydroxyl, methylamino, ethylamino, glucosamine (B1671600) groups, and different essential amino acids at positions 3' or 4', have been conducted bpums.ac.ir. These modifications can lead to a significant loss or modulation of activity depending on the nature and position of the substituent. For instance, modification in the quinone ring generally resulted in a loss of anti-HIV-1 potential, with some exceptions like leucinyl- and cysteicyl-avarone, which retained comparable potency to avarone bpums.ac.ir. Alkyl(aryl)thio derivatives of avarone, synthesized by nucleophilic addition to the quinone, showed cytotoxic activity against tumor cell lines, with some exhibiting IC50 values below 10 μM. The cytotoxicity was enhanced by electron-donating substituents, which lowered the one-electron reduction potential. Conversely, disubstitution on the quinone ring generally led to a significant decrease in potency. The hydroxyl group at the ortho position to the carbonyl group in the quinone ring has been suggested to be involved in blocking HIV-1 reverse transcriptase activity.

Impact of Terpenoid Skeleton Double Bond Alterations on Biological Activity

Alterations to the double bond within the terpenoid skeleton of Avarone D and its analogues have also been shown to influence biological activity. Modification at the double bond in the terpenoid skeleton can result in a significant loss of activity. While specific detailed research findings on systematic alterations of the double bond position and their direct impact on this compound's activity are less extensively documented in the provided sources compared to quinone modifications, studies on related compounds with a rearranged drimane (B1240787) skeleton highlight that structural variations are found in the double bond position, contributing to the wide variety of biological effects observed in this class of compounds. The sesquiterpenoid part of avarane-type compounds, which includes this compound, possesses a rearranged drimane scaffold with variations in the double bond positions.

Role of Amino Acid Conjugation in Modulating Bioactivity

The conjugation of amino acids to this compound has been explored as a strategy to modulate its bioactivity. A series of derivatives of avarone with amino acids have been synthesized via nucleophilic addition to the quinone moiety. These amino acid derivatives have been evaluated for their cytotoxic and antibacterial activities. Studies have shown that the location and structure of the amino acid fragment play a significant role in the cytotoxic effects. Moderate to high cytotoxic activity was observed for some amino acid derivatives, with certain alanine, leucine, and phenylalanine derivatives showing promising activity and selectivity. Generally, avarone derivatives with amino acids proved to be more active than corresponding derivatives of a model compound.

Significance of Thiazine (B8601807) Ring Introduction for Antiparasitic Efficacy

The introduction of a thiazine ring into the structure of this compound has demonstrated significant potential for enhancing antiparasitic efficacy. The semisynthetic thiazinoquinone analogue, thiazoavarone, derived from avarone, has been investigated for its activity against various parasites, including Plasmodium falciparum and Schistosoma mansoni. Thiazoavarone showed better activity against chloroquine-resistant and drug-sensitive strains of P. falciparum compared to avarone and avarol (B1665835). It also exhibited bioactivity against S. mansoni. These results suggest that the substituent of the 1,1-dioxo-1,4-thiazine ring plays a vital role in the observed antiparasitic bioactivity. The presence of the thiazine ring was found to be very important for activity on schistosomula.

Here is a table summarizing some antiparasitic activity data for Avarone, Avarol, and Thiazoavarone:

CompoundParasite StrainIC50/LC50 ValueReference
AvaroneP. falciparum W2Not specified in snippets
AvaroneP. falciparum D10Not specified in snippets
AvaroneS. mansoni (schistosomula)High micromolar range
AvarolP. falciparum W2Not specified in snippets
AvarolP. falciparum D10Not specified in snippets
AvarolS. mansoni (schistosomula)High micromolar range
ThiazoavaroneP. falciparum W20.21 μM
ThiazoavaroneP. falciparum D100.38 μM
ThiazoavaroneS. mansoni (schistosomula)Low micromolar range (LC50)

Correlation of Covalent Protein Modification Ability with Biological Effects

This compound's ability to undergo covalent protein modification has been linked to its biological effects. Quinones, including avarone, can react with N- and S-nucleophiles. Avarone has been found to modify sulfhydryl groups in glutathione (B108866) and bovine serum albumin, leading to the depletion of soluble and protein thiols. This modification of sulfhydryls can be related to oxidative stress and enzyme inhibition. Additionally, avarone has been shown to modify β-lactoglobulin via lysine (B10760008) amino groups. The concept of covalent protein modification is a validated strategy in drug development, and the ability of a compound to form covalent adducts with proteins is important for understanding its SAR and mechanism of action. While not exclusively for avarone, the reactivity of quinones with biomolecules, such as the arylation of nucleophiles, is considered relevant to their antitumor action.

Preclinical Pharmacological Investigations of Avarone D and Avarane Analogues

In Vitro Cellular Studies

In vitro studies have provided insights into the cellular targets and effects of avarone (B1665836), demonstrating its activity against different cell types, including cancer cells and those involved in metabolic regulation.

Antileukemic Activity in Murine Lymphoma Cell Lines (e.g., L5178Y)

Avarone has demonstrated potent antileukemic activity in vitro, particularly against murine lymphoma cell lines such as L5178Y. Studies have shown that avarone exhibits significantly higher cytostatic activity against L5178Y cells compared to other cancer cell lines. nih.govresearchgate.netcapes.gov.brhilarispublisher.com The inhibitory potency of avarone on L5178Y cells has been quantified by its 50% inhibitory concentration (IC₅₀). Research indicates that the structural integrity of the quinone ring and the double bond in the terpenoid skeleton are crucial for this activity, as modifications can lead to a significant loss of potency. nih.govresearchgate.net

Data on the inhibitory potency in L5178Y cells:

CompoundIC₅₀ (µM)
Avarone0.62
Avarol (B1665835)0.93

Note: Data derived from in vitro experiments with L5178Y mouse lymphoma cells. nih.govresearchgate.nethilarispublisher.com

Differential Cytostatic Activity in Human Cancer Cell Lines (e.g., HeLa, Melanoma)

Beyond its effects on leukemia cells, avarone has also shown differential cytostatic activity against various human cancer cell lines, including HeLa (cervical cancer) and melanoma cells. nih.govcapes.gov.brbrieflands.com Studies have reported that the cytostatic activity of avarone on L5178Y mouse lymphoma cells was considerably higher than that observed for HeLa cells and human melanoma cells. nih.govresearchgate.netcapes.gov.br Conversely, non-tumor cells, such as human fibroblasts and human gingival cells, have shown high resistance to avarone and avarol. nih.govresearchgate.net

Comparative cytostatic activity:

Cell LineRelative Cytostatic Activity (vs. L5178Y)
L5178Y (mouse lymphoma)1x
HeLa (human cervical)13- to 14-fold lower
Human melanoma40- to 43-fold lower

Note: Relative activity is based on the comparison of IC₅₀ values. nih.govresearchgate.netcapes.gov.br

A study involving avarone isolated from a Chinese marine sponge Dysidea avara also reported inhibition of other human cancer cell lines, including lung (A549), breast (MDA231), and hepatoma (QGY7703) cells. brieflands.com

Investigation of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Avarone has been investigated for its ability to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme considered a key negative regulator of the insulin (B600854) receptor and a target for type 2 diabetes treatment. nih.govnih.govresearchgate.netcolab.wsresearchgate.netnih.gov In vitro studies have demonstrated that avarone is capable of inhibiting PTP1B. nih.govnih.govresearchgate.netcolab.wsresearchgate.net Kinetic characterization studies have been performed to understand the mechanism of PTP1B inhibition by avarone. nih.govresearchgate.net While avarone is confirmed as a powerful inhibitor of PTP1B with a reported IC₅₀ value, the mechanism of inhibition has been described as "cooperative pure competitive inhibition by two non-exclusive inhibitor molecules" based on kinetic analysis. nih.govresearchgate.net

PTP1B inhibition data:

CompoundIC₅₀ (µM)
Avarone6.7

Note: IC₅₀ value for PTP1B inhibition. nih.gov

Evaluation of Insulin Sensitivity Modulation in Cellular Models (e.g., C2C12 Cells)

Research has explored avarone's potential to modulate insulin sensitivity using cellular models like C2C12 myotubes. Studies have shown that avarone can improve insulin sensitivity in C2C12 cells. nih.govnih.govresearchgate.netcolab.wscolab.ws When administered alone, avarone has been observed to act as an insulin-mimetic agent. nih.govnih.govresearchgate.netcolab.wscolab.wsresearchgate.net Furthermore, treatment with a combination of insulin and avarone has been shown to enhance the levels of Akt phosphorylation to values higher than those observed with insulin treatment alone, suggesting that avarone possesses both insulin-mimetic and insulin-sensitizing activity. nih.gov

Effects on Akt phosphorylation in C2C12 cells:

TreatmentAkt Phosphorylation Levels (Relative to Control)
ControlBaseline
Insulin (10 nM)Increased
Avarone (25 µM)Increased (similar to insulin)
Insulin + AvaroneEnhanced (higher than insulin alone)

Note: Based on Western blot analysis of C2C12 cells. nih.gov

Assessment of Mitochondrial Activity Enhancement

Studies have also assessed the impact of avarone on mitochondrial activity in cellular models. Research using C2C12 cells indicated that treatment with avarone does not alter basal respiration. nih.gov However, avarone treatment was found to slightly increase both spare capacity and maximal respiration without enhancing the proton leak rate. nih.gov This suggests that avarone does not impair oxygen-dependent ATP production and may enhance mitochondrial respiratory capacity. nih.gov

Impact on mitochondrial respiration in C2C12 cells:

ParameterAvarone Treatment (vs. Control)
Basal RespirationNot altered
Spare CapacitySlightly increased
Maximal RespirationSlightly increased
Proton Leak RateNot enhanced

Note: Based on bioenergetic analyses of C2C12 cells. nih.gov

Aldose Reductase (AKR1B1) Inhibition Studies

Avarone has been identified as an inhibitor of aldose reductase (AKR1B1), an enzyme implicated in the development of diabetic complications. nih.govnih.govresearchgate.netcolab.wsresearchgate.netresearchgate.net In vitro studies have characterized avarone as a tight binding inhibitor of AKR1B1. nih.govnih.govresearchgate.netcolab.wsresearchgate.net Kinetic analysis revealed that avarone acts as a non-competitive mixed-type inhibitor of AKR1B1, showing a preferential binding to the enzyme-substrate complex. nih.gov The inhibition constants (Kᵢ and Kᵢ') have been determined for avarone against recombinant human AKR1B1. nih.gov

AKR1B1 inhibition data:

CompoundKᵢ (nM)Kᵢ' (nM)Inhibition Type
Avarone410 ± 9455 ± 8Non-competitive mixed

Note: Kinetic parameters for the inhibition of recombinant human AKR1B1 by avarone. nih.gov

Antiparasitic Activity against Plasmodium falciparum (Asexual and Sexual Stages)

Studies have evaluated the in vitro antiplasmodial activity of avarone and avarol against both asexual and sexual stages (gametocytes stage V) of Plasmodium falciparum, the parasite responsible for malaria. Avarone and avarol exhibited activity against both chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of asexual P. falciparum, showing no cross-resistance with chloroquine (B1663885) nih.govresearchgate.net. The reduced hydroquinone (B1673460) form, avarol, generally demonstrated higher activity against the asexual stage compared to the oxidized quinone form, avarone nih.govresearchgate.net. Against stage V gametocytes, avarol was found to be more potent than avarone, with an IC₅₀ value comparable to that of OZ27, a drug in clinical development nih.govresearchgate.net. While both compounds showed activity against asexual stages, they were generally less active against the gametocytes nih.govresearchgate.net.

CompoundP. falciparum Strain (Asexual Stage)IC₅₀ (µM)P. falciparum Gametocytes Stage VIC₅₀ (µM)
AvaroneD10 (CQ-sensitive)Data not explicitly provided for avarone alone in the snippet, but stated as less active than avarol3D7elo1-pfs16-CBG99Less active than asexual stage, specific value not provided for avarone alone
AvaroneW2 (CQ-resistant)Data not explicitly provided for avarone alone in the snippet, but stated as less active than avarol--
AvarolD10 (CQ-sensitive)More active than avarone, specific value not provided in snippet3D7elo1-pfs16-CBG999.30 ± SD nih.govresearchgate.net
AvarolW2 (CQ-resistant)More active than avarone, specific value not provided in snippet--
ChloroquineD10 (CQ-sensitive)0.04 ± 0.01 nih.gov--
ChloroquineW2 (CQ-resistant)0.54 ± 0.28 nih.gov--
ThiazoavaroneD10 (CQ-sensitive)Nanomolar range nih.gov--
ThiazoavaroneW2 (CQ-resistant)Nanomolar range nih.gov--
OZ27--3D7elo1-pfs16-CBG996.4 nih.gov

Antischistosomal Activity against Schistosoma mansoni (Larval and Adult Stages)

Research has also explored the potential of avarone and avarol against Schistosoma mansoni, the parasite causing schistosomiasis. Studies have investigated their activity against both larval and adult stages of the parasite, including effects on egg production nih.govmdpi.com. While the provided snippets mention the evaluation of avarone and avarol for antischistosomal properties against Schistosoma mansoni larval and adult stages (including eggs), specific detailed data on avarone's potency (e.g., IC₅₀ or LC₅₀ values) is not present in the immediate search results, which focus more on other compounds like trioxaquines in the context of S. mansoni activity nih.govresearchgate.netnih.gov.

Antileishmanial Activity against Leishmania infantum and Leishmania tropica

Inhibition of Viral Replication (e.g., HIV, Poliovirus)

Avarone and avarol have demonstrated inhibitory effects on the replication of certain viruses, including HIV and poliovirus researchgate.netresearchgate.netdeepdyve.com. Avarol and avarone have been shown to be potent and selective inhibitors of poliovirus multiplication researchgate.netresearchgate.net. Regarding HIV, avarol and avarone can block viral replication, as indicated by approximately 80% inhibition of reverse transcriptase activity. They also block the expression of HIV gag proteins (p24 and p17) in infected cells researchgate.net. While some avarone derivatives were synthesized and tested as antiviral agents, none showed superior anti-HIV activity compared to avarol and avarone researchgate.netresearchgate.net.

Evaluation of Antioxidant Properties and Inhibition of Lipid Peroxidation

The antioxidant properties of avarol and its quinone form, avarone, have been investigated using lipid peroxidation as an experimental model nih.gov. Both compounds were found to be effective inhibitors of lipid peroxidation nih.gov. In NADPH- or ascorbate-linked lipid peroxidation, avarol and avarone were more effective inhibitors compared to the t-BuOOH-dependent peroxidative process nih.gov. Across all systems tested, avarol consistently demonstrated more powerful inhibitory activity than avarone nih.gov. The mechanism of action for avarol appears to be primarily as a radical scavenger, attributed to its easily donatable hydrogen atom. Avarone, on the other hand, seems to interfere mainly with the initiation phase of lipid peroxidation, although the reduction of avarone to avarol and the presence of the semiquinone intermediate may also contribute to its inhibitory action nih.gov.

In Vivo Animal Model Studies

In addition to in vitro investigations, avarone and its analogues have been evaluated in in vivo animal models to assess their efficacy in a living system.

Antileukemic Efficacy in Murine Models

Avarone and avarol have shown potent antileukemic activity in vitro and in vivo murine models nih.govnih.govpopline.org. In vivo studies using L5178Y cells in the ascites of mice confirmed the strong antileukemic effect observed in vitro nih.govpopline.org. At a dose of 10 mg/kg administered intraperitoneally once daily for 5 days to mice bearing approximately 10⁸ leukemia cells, avarone was found to be curative in about 70% of the mice, while avarol was curative in 20% nih.gov. The optimal daily intraperitoneal dose of avarone increased the life span over controls by 146% when treatment commenced 1 day after tumor implantation and by 87% when treatment was delayed until day 8 nih.gov. Avarol, though active, was less effective than avarone in these in vivo models nih.gov. Based on log₁₀ kill values, avarone is classified as a highly active cytostatic agent, and avarol as a markedly active one nih.gov. The efficacy is further highlighted by therapeutic indices of 11.7 for avarone and 4.5 for avarol nih.gov.

CompoundIn Vivo Model (Murine)Dose (i.p.)Treatment DurationOutcomeTherapeutic Index
AvaroneL5178Y cells in mouse ascites10 mg/kg daily5 daysCurative in ~70% of mice11.7 nih.gov
AvaroneL5178Y cells in mouse ascitesOptimal daily doseStarted Day 1Increased life span by 146% over controls-
AvaroneL5178Y cells in mouse ascitesOptimal daily doseStarted Day 8Increased life span by 87% over controls-
AvarolL5178Y cells in mouse ascites10 mg/kg daily5 daysCurative in 20% of mice4.5 nih.gov
AvarolL5178Y cells in mouse ascitesOptimal daily doseStarted Day 1Less effective than avarone-
AvarolL5178Y cells in mouse ascitesOptimal daily doseStarted Day 8Less effective than avarone-

Modification of the avarone molecule at the quinone ring or the double bond in the terpenoid skeleton generally resulted in a significant loss of antileukemic activity nih.gov.

Advanced Animal Models for Disease Pathophysiology Research

Advanced animal models are indispensable tools for elucidating the mechanisms underlying diseases and evaluating the efficacy of potential therapeutic agents like Avarone D and its analogues in a complex biological environment. These models aim to mimic the pathological processes observed in humans more closely than in vitro systems, providing insights into pharmacokinetics, pharmacodynamics, and potential systemic effects.

Given the reported potential of this compound and Avarane analogues in areas such as oncology ontosight.aiwikipedia.orgmedkoo.commedchemexpress.comresearchgate.netresearchgate.net, advanced animal models of cancer are particularly relevant. These can include:

Xenograft and Allograft Models: Involving the transplantation of human or animal cancer cells into immunocompromised or syngeneic (genetically identical) animals, respectively. These models allow for the study of tumor growth, metastasis, and response to therapy in vivo.

Genetically Engineered Mouse Models (GEMMs): These models carry specific genetic alterations that drive tumor development, often mimicking the initiation and progression of human cancers more accurately than transplanted cell lines.

Patient-Derived Xenografts (PDXs): Involving the transplantation of tumor tissue directly from patients into immunocompromised mice. PDX models are considered highly representative of the original human tumor's characteristics, including heterogeneity and treatment response, making them valuable for evaluating novel therapeutics and personalized medicine approaches.

Research involving compounds potentially related to this compound has utilized advanced approaches in animal models. For instance, studies exploring nanoscale delivery systems for targeting tumor cells and neovasculature, potentially involving compounds like "Ethis compound" (which may be related to this compound), highlight the use of models designed to study the tumor microenvironment and targeted drug delivery researchgate.net. Such studies often employ models that allow for the visualization and quantification of drug distribution within the tumor, impact on tumor vasculature, and effects on tumor growth and metastasis, providing detailed insights into the compound's activity within the complex tumor pathophysiology.

While detailed published data specifically on this compound (6'-Acetoxyavarone) in advanced animal models is not extensively available in the immediate search results, studies on its analogues, Avarone and Avarol, have demonstrated in vivo activity in certain disease models, particularly in the context of antitumor effects wikipedia.orgmedkoo.comcaltagmedsystems.co.uk. These studies, while potentially not using the most advanced models by current standards, underscore the historical and ongoing interest in evaluating the therapeutic potential of this class of compounds in vivo. For example, Avarol has been reported to inhibit glioblastoma cancer cell growth in vivo and show activity against colon tumor cells wikipedia.org. Investigations into the antileukemic activity of avarone and its analogues have also included in vivo components medkoo.comcaltagmedsystems.co.uk.

The application of advanced animal models allows researchers to investigate the impact of this compound and its analogues on specific pathophysiological processes, such as:

Tumor cell proliferation and survival in vivo.

Angiogenesis (formation of new blood vessels supporting tumor growth).

Metastasis (spread of cancer cells to distant sites).

Modulation of the immune response within the disease microenvironment.

Pharmacokinetic properties, including absorption, distribution, metabolism, and excretion in a living system.

Pharmacodynamic effects, linking exposure levels to biological responses and efficacy endpoints.

The selection of the appropriate advanced animal model is crucial and depends on the specific disease being studied and the research question being addressed. Models should ideally reflect the genetic, molecular, and histological features of the human disease as closely as possible to enhance the translatability of preclinical findings.

Methodological Considerations and Reproducibility in Preclinical Animal Studies

Ensuring rigorous methodology and reproducibility is paramount in preclinical animal studies involving compounds like this compound and Avarane analogues to generate reliable data that can support future clinical translation. Several factors influence the quality and reproducibility of these studies.

Methodological Considerations:

Animal Model Selection: As discussed in the previous section, choosing the most appropriate animal model that best mimics the human disease is critical. Factors such as genetic background, age, sex, and health status of the animals must be carefully considered and reported.

Experimental Design: Studies should be well-designed, incorporating randomization to minimize bias in group allocation and blinding of researchers assessing outcomes whenever possible. Appropriate control groups (e.g., vehicle control, positive control) are essential for interpreting results.

Sample Size Determination: The number of animals per group should be statistically justified to ensure adequate power to detect a biologically meaningful effect while adhering to ethical considerations regarding animal use.

Endpoint Selection: Relevant and objective endpoints that accurately reflect the disease pathophysiology and the compound's potential therapeutic effect must be chosen. These can include tumor volume measurements, survival rates, histological analysis, biomarker levels, and behavioral assessments, depending on the disease model.

Data Collection and Analysis: Standardized protocols for data collection are necessary to minimize variability. Appropriate statistical methods should be used to analyze the data, and all data, including negative results, should be reported transparently.

Route and Frequency of Administration: While specific dosage and administration details are excluded here, the chosen route and frequency of administration in animal studies are critical methodological parameters that influence compound exposure and efficacy and must be carefully determined and consistently applied.

Formulation: The formulation of the compound for administration in animal models is another important consideration that can affect its solubility, stability, and bioavailability.

Reproducibility in Preclinical Animal Studies:

Reproducibility, the ability of an independent researcher to obtain the same results using the same experimental protocol, is a significant challenge in preclinical research. Factors contributing to irreproducibility can include:

Biological Variability: Inherent genetic and physiological differences between individual animals, even within the same strain, can contribute to variability in responses.

Environmental Factors: Differences in housing conditions, diet, microbiome, and handling of animals across different laboratories can impact study outcomes.

Experimental Protocol Details: Subtle variations in experimental procedures, such as the timing of interventions, methods of measurement, or preparation of reagents, can lead to different results.

Lack of Transparency in Reporting: Incomplete reporting of experimental details, including animal characteristics, study design, and statistical methods, hinders the ability of others to replicate the study.

Statistical Issues: Underpowered studies (insufficient sample size) can lead to false positive or negative findings. Inappropriate statistical analysis methods can also compromise the reliability of results.

To enhance reproducibility in preclinical studies of compounds like this compound and its analogues, researchers should adhere to best practices, including:

Using well-characterized animal models.

Implementing rigorous experimental design principles (randomization, blinding).

Calculating sample sizes based on statistical power.

Using standardized protocols and ensuring consistency in experimental execution.

Reporting all methodological details transparently and comprehensively.

Sharing data and reagents when possible.

Mechanistic Studies of Avarone D S Biological Actions

Elucidation of Enzyme Inhibition Mechanisms (e.g., PTP1B, Aldose Reductase)

Avarone (B1665836) D has been identified as an inhibitor of several enzymes, notably Protein Tyrosine Phosphatase 1B (PTP1B) and Aldose Reductase (AR/AKR1B1). PTP1B is a significant negative regulator of the insulin (B600854) signaling pathway, while AKR1B1 is implicated in the development of diabetic complications by catalyzing the reduction of aldoses, a key step in the polyol pathway. nih.govnih.govresearchgate.net

Studies on the inhibition of PTP1B by avarone suggest a "cooperative pure competitive inhibition by two non-exclusive inhibitor molecules." nih.gov This indicates that the binding of avarone to PTP1B is complex and likely involves more than one avarone molecule within the enzyme's active site, affecting the enzyme's affinity for its substrate. nih.gov

Avarone has also been shown to act as a tight binding inhibitor of aldose reductase (AKR1B1). nih.govresearchgate.netcolab.ws Inhibition of AKR1B1 by avarone could potentially mitigate metabolic alterations associated with increased flux through the polyol pathway in hyperglycemic conditions, such as increased NF-κB expression and reactive oxygen species (ROS) generation, which contribute to oxidative stress and inflammation. nih.gov

Data on the kinetic characterization of avarone as an AKR1B1 inhibitor have been analyzed using models such as the Morrison equation, suggesting a tight-binding, potentially non-competitive inhibition mechanism depending on substrate concentration. researchgate.net

Investigation of Redox Cycling and Semiquinone Radical Formation in Biological Systems

Quinones, including avarone, are known to undergo redox interconversion between their quinone and hydroquinone (B1673460) forms. mdpi.com This redox cycling can lead to the generation of reactive oxygen species (ROS), which can damage biomolecules and inhibit mitochondrial function. mdpi.comimrpress.com One-electron reduction of quinones can produce semiquinone radicals, a process catalyzed by various NAD(P)H-oxidoreductases. mdpi.comimrpress.com

Evidence suggests that avarone and its hydroquinone form, avarol (B1665835), can participate in redox cycling. The formation of avarol semiquinone anion radicals has been confirmed by electrochemical methods and EPR spectroscopy. mdpi.com While the involvement of ROS generation in the pro-apoptotic mechanisms of some related compounds has been noted, further studies are needed to fully clarify the extent to which semiquinone radical species of avarone react with oxygen molecules in cells, leading to ROS generation. nih.gov

Redox cycling is a fundamental process in the metabolism of quinone-containing compounds and can have significant consequences for biological systems, including cytotoxic and genotoxic effects. imrpress.com The fate of the reduced species and the ROS generated, as well as their effects, are influenced by factors such as cell line, cellular pH, and oxygen concentration. imrpress.com

Covalent Modification of Biological Macromolecules

A significant aspect of avarone's biological activity is its ability to covalently modify biological macromolecules, particularly proteins. mdpi.com This electrophilic arylation of cellular nucleophiles can occur directly via the quinone form or through quinone methides formed after bioreductive activation. mdpi.com Covalent modification can alter the function and structure of proteins. sci-hub.senih.gov

Reaction with Sulfhydryl Groups and Thiol Depletion

Quinones are known to react with nucleophilic thiol moieties, including those present in protein sulfhydryl groups (cysteine residues) and low-molecular-weight thiols like glutathione (B108866) (GSH). oup.comthermofisher.comnih.gov This reaction can lead to the depletion of cellular reduced thiols. oup.comnih.gov

Studies with other quinones have shown that exposure can lead to a rapid and significant reduction in protein sulfhydryl (PrSH) levels. oup.com This depletion can be a result of direct arylation of thiols or oxidation to protein-mixed disulfides. oup.com The extent of thiol depletion can correlate with cellular toxicity and loss of protein function. oup.com While specific detailed data on avarone's direct reaction rates with various sulfhydryl groups were not extensively found, the general reactivity of quinones with thiols is well-established and is considered a likely mechanism for avarone's interaction with thiol-containing biomolecules. oup.comthermofisher.comnih.gov

Specificity of Lysine (B10760008) Residue Modification in Proteins (e.g., Lysozyme (B549824), Beta-Lactoglobulin)

Beyond sulfhydryl groups, avarone has been shown to modify lysine residues in proteins through nucleophilic addition. nih.govresearchgate.net This specificity for lysine residues is notable, especially in proteins where other nucleophilic residues like cysteine might be present but less reactive under certain conditions or less accessible. nih.govresearchgate.netnih.gov

Studies using model proteins such as lysozyme and beta-lactoglobulin (β-lactoglobulin) have demonstrated that avarone and its derivatives can covalently attach to these proteins, with lysine amino groups identified as principal sites of reaction. nih.govresearchgate.net Mass spectrometry analysis of modified lysozyme showed covalent attachment of avarone to the protein monomer. nih.gov

Experiments with β-lactoglobulin have confirmed that avarone and its derivatives modify the ε-amino groups of lysine residues. researchgate.net The extent of modification can vary depending on the specific avarone derivative. researchgate.net The selection of β-lactoglobulin as a model protein is often due to its relatively low molecular mass, the presence of several lysine residues, and typically only one hindered cysteine residue, allowing for focused study on lysine modification. researchgate.net

Functional and Conformational Implications of Protein Conjugation

For instance, the modification of lysozyme by avarone is expected not to significantly interfere with the enzyme's catalytic activity, as the mechanism of lysozyme involves carboxylic groups from aspartic and glutamic acid residues, not typically the modified lysine residues. nih.gov However, covalent modification can alter other properties, such as protein stability, solubility, or interaction with other molecules. nih.govrsc.org

Molecular Mechanisms Underlying Antiparasitic Effects

Avarone and its reduced form, avarol, have demonstrated antiparasitic properties against various parasites, including Plasmodium falciparum (the causative agent of malaria) and Leishmania species. nih.gov While the precise molecular mechanisms underlying these effects are still being fully elucidated, several possibilities are suggested based on avarone's known biochemical activities. nih.govnih.gov

The ability of avarone to undergo redox cycling and potentially generate ROS could contribute to its antiparasitic effects by inducing oxidative stress in the parasite. mdpi.comnih.gov Oxidative stress can damage essential parasite biomolecules and disrupt cellular processes. mdpi.com

Furthermore, the covalent modification of parasite proteins by avarone could interfere with critical enzymatic activities or structural components necessary for parasite survival and replication. mdpi.com While specific protein targets in parasites have not been explicitly detailed in the provided information, the general reactivity of avarone with nucleophilic residues like thiols and lysines suggests that essential parasite proteins could be susceptible to modification, leading to functional impairment. oup.comthermofisher.comnih.govnih.govresearchgate.net

Studies have shown that the reduced form, avarol, can be more potent than avarone against certain parasites, such as Leishmania. nih.gov This difference in activity between the quinone and hydroquinone forms suggests that the specific redox state and its associated reactivity play a role in the antiparasitic mechanism. nih.gov

The high potency of related thiazinoquinone compounds, compared to avarone, against P. falciparum also highlights the potential importance of specific structural features and their influence on the mechanism of action. nih.gov Further research is needed to fully delineate the specific molecular targets and pathways in parasites that are affected by avarone. nih.gov

Cellular Pathway Modulation in Preclinical Disease Models

Preclinical studies utilizing various in vitro and in vivo models are crucial for understanding the cellular and molecular mechanisms underlying the biological activities of compounds like Avarone D. While specific detailed studies focusing solely on "this compound" (also known as 6'-Acetoxyavarone) and its precise cellular pathway modulation in preclinical disease models appear limited in the immediate search results, research on structurally related compounds, particularly avarone and avarol, provides insights into potential mechanisms that may be relevant to this compound. This compound is a synthetic compound with a cyclohexadiene ring system, an acetoxy group, and a tetramethylhexahydronaphthalenylmethyl group ontosight.ai. The structural complexity suggests potentially specific interactions with biological targets ontosight.ai.

Studies on avarone and avarol, sesquiterpene quinones isolated from the marine sponge Dysidea avara, have demonstrated various biological activities, including antitumor, antileukemic, and antipsoriatic effects hilarispublisher.comnih.govmdpi.com. These effects are mediated through modulation of cellular pathways.

Detailed Research Findings and Data:

Research on avarone and avarol has explored their impact on cancer cells and inflammatory processes in preclinical settings.

Cytostatic Activity in Cancer Models: Avarone and avarol have shown potent cytostatic activities against various cancer cell lines, including L-5178Y leukemia cells, L-1210 cells, and C-8166 cells hilarispublisher.com. The half maximal effective concentration (ED50) values indicate their potency (Table 1).

CompoundCell LineED50 (µM)Source
AvaroneL-5178Y0.62 hilarispublisher.com
AvarolL-5178Y0.93 hilarispublisher.com
AvaroneL-121015.6 hilarispublisher.com
AvarolL-121013.9 hilarispublisher.com
AvaroneC-816612.9 hilarispublisher.com
AvarolC-81669.2 hilarispublisher.com

In vivo studies using L-5178Y cells in mice further confirmed the antileukemic effect, with avarone demonstrating a higher curative rate than avarol at a dose of 10 mg/kg administered intraperitoneally for five days hilarispublisher.com.

Modulation of Inflammatory Pathways: Avarol has been shown to inhibit tumor necrosis factor-α (TNF-α) generation in stimulated human monocytes and suppress TNF-α-induced activation of nuclear factor-κB (NF-κB)-DNA binding in keratinocytes hilarispublisher.com. In a psoriasis-like model induced by TPA in mice, topical administration of avarol reduced edema, myeloperoxidase activity, and levels of inflammatory mediators like IL-1β and IL-2 hilarispublisher.com. Avarol was also found to suppress NF-κB nuclear translocation in vivo in mouse skin hilarispublisher.com. NF-κB is a critical factor in immuno-inflammatory responses and is implicated in skin diseases like psoriasis hilarispublisher.com.

Enzyme Inhibition: Avarone has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B) and aldose reductase (AKR1B1) nih.gov. Kinetic studies revealed avarone to be a non-competitive mixed-type inhibitor of AKR1B1, showing preferential binding to the enzyme-substrate complex nih.gov. Avarone also demonstrated inhibition of PTP1B with an IC50 value of 6.7 µM nih.gov. Inhibition of PTP1B is relevant to metabolic diseases like type 2 diabetes mellitus nih.gov.

Antiviral Activity: Both avarol and avarone have shown inhibitory effects on HIV (HTLV-III) replication in human H-9 cells hilarispublisher.combiomolther.org. This was measured by the reduction of reverse transcriptase activity and the expression of viral gag proteins p24 and p17 hilarispublisher.com.

While these studies focus on avarone and avarol, they highlight potential cellular pathways that structurally related compounds like this compound might influence, including those involved in cell proliferation, inflammation, enzyme activity, and viral replication. Further research is needed to specifically elucidate the cellular pathway modulation of this compound in various preclinical disease models.

Emerging Research Directions for Avarone D and Avarane Derivatives

Development of Novel Avarone (B1665836) D Analogues with Improved Efficacy and Selectivity

Research efforts are directed towards the synthesis of novel analogues of Avarone D and avarane derivatives to improve their therapeutic efficacy and selectivity. Avarol (B1665835) and avarone, the natural redox couple, have shown diverse biological activities. researchgate.netmdpi.com Studies on synthetic and semi-synthetic derivatives have explored modifications to the avarone structure, including alkyl(aryl)thio and alkyl(aryl)amino derivatives, and amino acid derivatives, to enhance their pharmacological properties. researchgate.netresearchgate.net For instance, some avarone derivatives synthesized by nucleophilic addition have shown higher antileukemic activity in vitro against certain cell lines compared to the parent compound. mdpi.com This suggests that structural modifications can significantly influence the biological activity of these compounds. The development of novel analogues often involves understanding the structure-activity relationships (SAR) to design compounds with targeted interactions with biological molecules, such as enzymes or receptors. ontosight.ai

Application of Advanced Preclinical Models for Mechanism Validation

Advanced preclinical models are increasingly being applied to validate the mechanisms of action of this compound and its derivatives. These models aim to better recapitulate the complex in vivo environment compared to traditional two-dimensional cell cultures. mdpi.comsigmaaldrich.comresearchgate.net While standard cell lines on plastic substrata are integral to drug discovery, they may not accurately represent the tumor microenvironment or disease state. mdpi.com Advanced models, such as three-dimensional (3D) cell cultures, including spheroids and organoids, and in vivo models like patient-derived xenografts (PDX), offer more physiologically relevant systems for studying drug response and validating mechanisms. mdpi.comwayne.edunih.gov Studies have utilized in vivo mouse models to evaluate the antitumor effects of related compounds like avarol, demonstrating significant inhibition of tumor growth in different carcinoma models. nih.govmdpi.com The use of advanced cell culture techniques and in vivo models is crucial for gaining more actionable insights into the potential applications and mechanisms of action of this compound. ontosight.aisigmaaldrich.com

Integration of Omics Technologies in this compound Research

The integration of omics technologies, such as genomics, transcriptomics, and proteomics, is providing comprehensive insights into the biological effects of this compound and avarane derivatives. humanspecificresearch.orgnih.govfrontiersin.org These large-scale analyses of biological molecules offer a holistic view of cellular processes and can reveal information about the biological pathways affected by these compounds. humanspecificresearch.orgnih.gov

Proteogenomic Analysis for Identification of Novel Drug Targets

Proteogenomic analysis, which integrates data from genomics and proteomics, is a powerful approach for identifying novel drug targets. nih.govcancer.govoncodaily.com This involves analyzing genetic alterations and protein expression levels to understand molecular biases in diseases and identify potential vulnerabilities. nih.gov By correlating genomic and proteomic data, researchers can prioritize genes and pathways that are significantly altered and may serve as therapeutic targets. nih.govlinkedomics.org This approach has been used in various cancer types to identify hundreds of promising targets for existing or new drugs. cancer.govoncodaily.com Applying proteogenomic analysis to this compound research could help elucidate its molecular targets and identify new targets for avarane derivatives, potentially leading to the development of more targeted therapies. researchgate.net

Single-Cell Omics Approaches in Response to this compound Treatment

Single-cell omics approaches, such as single-cell RNA sequencing and single-cell proteomics, allow for the analysis of biological molecules at the individual cell level. humanspecificresearch.org These technologies are valuable for understanding cellular heterogeneity within a population and identifying rare cell populations that may respond differently to treatment. humanspecificresearch.org Applying single-cell omics to study the response to this compound treatment could reveal cell type-specific effects, identify mechanisms of resistance or sensitivity in individual cells, and provide a more detailed understanding of the compound's impact at a granular level.

Computational Drug Design and Virtual Screening for this compound Scaffold Optimization

Computational drug design (CADD) and virtual screening play a significant role in optimizing the this compound scaffold and identifying potential analogues with improved properties. bohrium.comnih.govtsijournals.com CADD approaches, including structure-based drug design (SBDD) and ligand-based drug design (LBDD), utilize computational methods to predict the properties of drug molecules, screen libraries for potential binders, and guide the optimization of lead compounds. bohrium.comnih.govnih.gov Virtual screening allows for the rapid evaluation of large compound libraries to identify those likely to bind to a specific biological target. nih.govnih.gov Molecular docking, a common CADD technique, simulates the binding interaction between a ligand (like this compound or its analogues) and a target protein to predict binding poses and affinities. brieflands.comnih.govresearchgate.net These computational methods can help in designing novel compounds, optimizing their interaction with targets, and predicting favorable properties, thereby accelerating the drug discovery process and reducing the need for extensive experimental testing. bohrium.comnih.govtsijournals.com Molecular docking studies have been applied to related sesquiterpene quinones, including avarone and avarol, to assess their binding affinity to targets like PTP1B. researchgate.net

Exploration of New Therapeutic Applications and Biological Activities

Beyond the established activities of avarone and avarol, such as antitumor, antimicrobial, and antiviral effects, research is exploring new therapeutic applications and biological activities for this compound and its derivatives. researchgate.netnih.govresearchgate.net The structural complexity of this compound suggests potentially complex mechanisms of action and specificity towards certain biological targets. ontosight.ai Studies on related compounds have indicated potential in treating metabolic syndrome due to inhibitory effects on neutral lipid synthesis. nih.gov Furthermore, avarone has been investigated as a potential multi-target drug for conditions like diabetes and its complications, targeting enzymes such as Protein Tyrosine Phosphatase 1B (PTP1B) and Aldose Reductase. researchgate.netnih.gov The broad spectrum of activities observed with avarol and avarone suggests that this compound and its derivatives may hold potential for applications in other disease areas, warranting further exploration of their biological activities. researchgate.netresearchgate.net Research into marine-derived compounds continues to uncover novel structures with diverse therapeutic potentials, including antiparasitic activities. researchgate.netmdpi.com

Standardization of Research Methodologies and Data Reporting for Enhanced Reproducibility

Reproducibility is a cornerstone of scientific research, ensuring that findings are reliable and can be built upon by the wider scientific community. In the field of natural product research, including studies on this compound and its derivatives, achieving high levels of reproducibility presents unique challenges due to the inherent variability of natural sources and the complexity of the compounds involved. ga-online.orgresearchgate.net Standardizing research methodologies and data reporting is crucial to overcome these hurdles and enhance the reliability of research findings for this compound and avarane derivatives. nih.govsbfte.org.brfalconediting.com

The variability in the composition of natural products can stem from factors such as the source organism's provenance, collection season, and environmental conditions. ga-online.orgresearchgate.netnih.gov For this compound, primarily isolated from marine sponges of the genus Dysidea, these factors can influence the yield and potentially the profile of co-occurring compounds. wikipedia.orgwikidata.orgresearchgate.net Therefore, detailed reporting on the source material, including species identification, collection location and date, and storage conditions, is fundamental for reproducibility. ga-online.orgresearchgate.netnih.govsbfte.org.br

Standardization is also essential in the extraction and purification processes. Different methods and parameters (e.g., solvent type, extraction time, temperature, chromatographic techniques) can lead to variations in the purity and chemical profile of the isolated this compound or avarane derivatives. ga-online.orgnih.gov Comprehensive reporting of these methods, including specific reagents, equipment, and parameters used, is necessary to allow other researchers to replicate the isolation procedure accurately. nih.govrsc.orgacs.org

Analytical techniques play a critical role in the characterization and quantification of this compound and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are routinely used to confirm the identity and purity of isolated compounds. nih.govacs.orgnih.gov However, variations in instrumentation, sample preparation, and data analysis protocols can impact the results. nih.govinsights.biotechnosaurus.co.jp Establishing standardized protocols for these analytical methods, along with providing detailed spectroscopic data (e.g., 1H and 13C NMR spectra with assigned peaks, MS fragmentation patterns, HPLC chromatograms with retention times and purity percentages), is vital for verifying compound identity and purity across different studies. nih.govrsc.orgacs.org The purity of compounds is a critical factor, with recommendations often suggesting >95% purity for biological studies of purified natural products, and proof of purity should be provided. nih.govacs.org

Reporting of biological activity studies also requires rigorous standardization. The choice of in vitro or in vivo models, cell lines, assay conditions (e.g., cell density, incubation time, media composition), and methods for measuring endpoints can introduce significant variability. falconediting.comtandfonline.com For this compound and avarane derivatives, which have shown a range of biological activities including antitumor and antiviral effects, consistent reporting of experimental protocols is paramount. wikipedia.orgtandfonline.comresearchgate.net This includes specifying the cell lines used (including source and passage number), the concentration range of the tested compound, the vehicle used for dissolution and its potential effects, and the specific assay kit or method employed for measuring activity (e.g., MTT assay for cytotoxicity). sbfte.org.brtandfonline.com The inclusion of positive controls in biological assays is also strongly recommended to ensure the reliability of the results. nih.govsbfte.org.br

Data reporting standards should extend to the statistical analysis of results. Clear descriptions of the statistical methods used, including the tests performed, sample sizes (n), and measures of variability (e.g., standard deviation or standard error of the mean), are necessary for proper interpretation and comparison of findings. sbfte.org.brfalconediting.com Furthermore, the move towards open science practices, including the deposition of raw data in publicly accessible repositories, can significantly enhance reproducibility by allowing other researchers to re-analyze the data. falconediting.comrsc.orgresearchgate.net

Efforts towards standardization in natural product research are ongoing, with initiatives proposing guidelines for transparent reporting of research, particularly concerning the characterization of natural products and extracts used in pharmacological studies. ga-online.orgresearchgate.netnih.govsbfte.org.brresearchgate.net Adherence to such guidelines can improve the quality and reproducibility of research on this compound and avarane derivatives, accelerating the translation of promising findings into potential applications.

Illustrative Data Reporting Example: Purity Analysis by HPLC

To illustrate the importance of detailed data reporting, consider the purity analysis of an this compound sample by HPLC. A standardized report would include not only the percentage of the main peak but also the chromatographic conditions used.

ParameterValue
HPLC System[Specify Manufacturer and Model]
Column[Specify Stationary Phase and Dimensions]
Mobile Phase[Specify Composition and Gradient]
Flow Rate[Specify mL/min]
Detection Wavelength[Specify nm]
Injection Volume[Specify µL]
Column Temperature[Specify °C]
Retention Time[Specify minutes for this compound]
Purity (% Area)[Specify %]

Note: This table is illustrative. Actual data would be presented based on specific experimental results.

Illustrative Data Reporting Example: In Vitro Cytotoxicity Assay

For reporting in vitro cytotoxicity, a standardized table could detail the cell line, assay method, and resulting activity, along with statistical measures.

Cell LineAssay MethodIC50 (µM) (Mean ± SD or SEM)n
[Specify Cell Line][Specify Method, e.g., MTT][Value][Number of independent experiments]
[Specify Cell Line][Specify Method, e.g., MTT][Value][Number of independent experiments]

Note: This table is illustrative. Actual data would be presented based on specific experimental results.

By adopting and adhering to standardized methodologies and comprehensive data reporting practices, the research community can significantly enhance the reproducibility and reliability of studies on this compound and avarane derivatives, fostering more robust scientific progress.

Q & A

Q. What methodologies validate this compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) with controlled temperature/humidity chambers. Monitor degradation via stability-indicating assays (e.g., HPLC-UV) and identify degradation products using LC-MS. Apply Arrhenius equation to predict shelf life .

Interdisciplinary and Ethical Considerations

Q. How should interdisciplinary teams coordinate to investigate this compound’s pharmacological and ecological impacts?

  • Methodological Answer : Establish clear roles (e.g., chemists, biologists, ecotoxicologists) and shared data repositories (e.g., LabArchives). Hold cross-disciplinary workshops to align hypotheses and methods. Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Q. What ethical frameworks govern this compound research involving animal models or human-derived cells?

  • Methodological Answer : Adhere to institutional review board (IRB) protocols for human cell lines and ARRIVE guidelines for animal studies. Prioritize 3R principles (Replacement, Reduction, Refinement) and obtain informed consent for primary human samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.